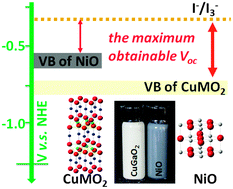Cu(i)-based delafossite compounds as photocathodes in p-type dye-sensitized solar cells
Physical Chemistry Chemical Physics Pub Date: 2014-01-07 DOI: 10.1039/C3CP55457K
Abstract
The research of p-type dye-sensitized solar cells (p-DSSCs) has attracted growing attention because of the potential for integration with conventional n-type DSSCs (n-DSSCs) into the more efficient tandem-DSSCs. However, to date the performance of p-DSSCs is lagging behind that of n-DSSCs. One main reason is the lack of optimal photocathode materials. This article reviews the most recent progress in utilizing Cu(I)-based delafossite compounds, CuMO2 (M = Al, Ga or Cr), as photocathodes in p-DSSCs. As alternative materials to the commonly used NiO, the CuMO2 compounds have their intrinsic advantages such as lower valence band edge, larger optical bandgap and higher conductivity. By providing an insight into these materials and their applications in p-DSSCs, this perspective aims to stimulate more exciting research in the development of p-DSSCs as well as of tandem-DSSCs.


Recommended Literature
- [1] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [2] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [3] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [4] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [5] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [6] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [7] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [8] High-throughput quantitative top-down proteomics
- [9] Inside front cover
- [10] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†










